Fluorescein (tetraammonium) Fluorescein (tetraammonium) Ultrasensitive fluorogenic alkaline phosphatase substrate. Hydrolysis produces the green fluorescent dye, fluorescein (Ex/Em = 490/520 nm).
Fluorescein diphosphate is a colorless and nonfluorescent substrate for alkaline phosphatases, sequential alkaline phosphatase mediated hydrolysis of its two phosphate substituents yielding weakly fluorescent fluorescein monophosphate followed by strongly fluorescent fluorescein (excitation/emission ~490/514 nm).
Brand Name: Vulcanchem
CAS No.: 217305-49-2
VCID: VC0528159
InChI: InChI=1S/C20H14O11P2.4H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;;;/h1-10H,(H2,22,23,24)(H2,25,26,27);4*1H3
SMILES: C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)([O-])[O-])OC5=C3C=CC(=C5)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]
Molecular Formula: C20H26N4O11P2
Molecular Weight: 560.4 g/mol

Fluorescein (tetraammonium)

CAS No.: 217305-49-2

Cat. No.: VC0528159

Molecular Formula: C20H26N4O11P2

Molecular Weight: 560.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Fluorescein (tetraammonium) - 217305-49-2

Specification

Description Ultrasensitive fluorogenic alkaline phosphatase substrate. Hydrolysis produces the green fluorescent dye, fluorescein (Ex/Em = 490/520 nm).
Fluorescein diphosphate is a colorless and nonfluorescent substrate for alkaline phosphatases, sequential alkaline phosphatase mediated hydrolysis of its two phosphate substituents yielding weakly fluorescent fluorescein monophosphate followed by strongly fluorescent fluorescein (excitation/emission ~490/514 nm).
CAS No. 217305-49-2
Molecular Formula C20H26N4O11P2
Molecular Weight 560.4 g/mol
IUPAC Name tetraazanium;(3-oxo-6'-phosphonatooxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl) phosphate
Standard InChI InChI=1S/C20H14O11P2.4H3N/c21-19-13-3-1-2-4-14(13)20(29-19)15-7-5-11(30-32(22,23)24)9-17(15)28-18-10-12(6-8-16(18)20)31-33(25,26)27;;;;/h1-10H,(H2,22,23,24)(H2,25,26,27);4*1H3
Standard InChI Key YAPXZSKGRVJMLF-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)([O-])[O-])OC5=C3C=CC(=C5)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]
Canonical SMILES C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OP(=O)([O-])[O-])OC5=C3C=CC(=C5)OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]
Appearance Solid powder

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